molecular formula C19H24BrN3O3 B3757255 Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate

Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate

Cat. No.: B3757255
M. Wt: 422.3 g/mol
InChI Key: KSMQXPREPFMEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a bromine atom at the 6th position, and a morpholine group attached via a propyl chain. The ethyl ester group at the 3rd position of the quinoline ring further adds to its structural complexity. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.

    Introduction of the Morpholine Group: The brominated quinoline is reacted with 3-(morpholin-4-yl)propylamine under basic conditions to introduce the morpholine group.

    Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol and a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated quinoline derivative.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine group.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies related to cell signaling pathways and receptor binding due to its structural similarity to natural ligands.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting the normal function of the DNA molecule.

    Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription.

    Receptor Binding: The morpholine group can interact with various receptors, modulating their activity and influencing cell signaling pathways.

Comparison with Similar Compounds

Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxylate Derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents, leading to varied biological activities.

    Morpholine-Substituted Quinoline Derivatives: Compounds with morpholine groups attached to the quinoline core, similar to the compound , but with different positions and linkers.

Properties

IUPAC Name

ethyl 6-bromo-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMQXPREPFMEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Reactant of Route 4
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromo-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.